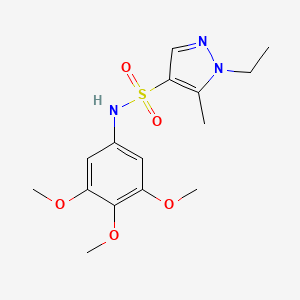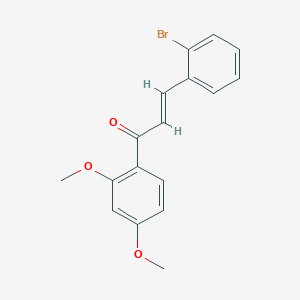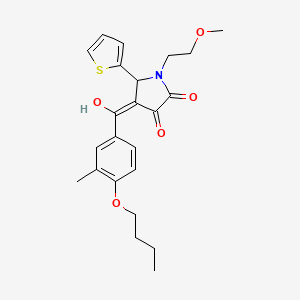
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(4-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-3-phenyl-2-propen-1-yl)-4-(4-fluorophenyl)piperazine, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
CPP acts as a potent serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also acts as a dopamine receptor antagonist, specifically targeting the D2 receptor. Additionally, CPP inhibits the norepinephrine transporter, leading to an increase in norepinephrine levels in the brain.
Biochemical and Physiological Effects:
CPP has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It also has the potential to improve cognitive function and memory. CPP has been shown to increase the release of serotonin and norepinephrine in the brain, leading to an increase in mood and a decrease in anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, it also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of CPP. One potential area of research is the development of novel CPP derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of CPP in the treatment of various disorders. Additionally, the study of the biochemical and physiological effects of CPP on different brain regions could lead to a better understanding of its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
CPP can be synthesized by the reaction of 1-(2-chloroethyl)-4-(4-fluorophenyl)piperazine with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is reduced to CPP using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
CPP has been extensively studied for its pharmacological activities, including its role as a serotonin receptor agonist, dopamine receptor antagonist, and norepinephrine transporter inhibitor. CPP has been shown to have potential therapeutic applications in the treatment of various disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
1-[(Z)-2-chloro-3-phenylprop-2-enyl]-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2/c20-17(14-16-4-2-1-3-5-16)15-22-10-12-23(13-11-22)19-8-6-18(21)7-9-19/h1-9,14H,10-13,15H2/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLBWEGLRDDXID-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=CC2=CC=CC=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C(=C/C2=CC=CC=C2)/Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5365864.png)


![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![6,14-dimethoxy-8,16,17-trioxatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B5365896.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B5365914.png)

![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)
![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)
![2-isopropenyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5365942.png)